6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine
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Overview
Description
6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine: is a complex organic compound that features a pyridazine ring substituted with a 3-nitrophenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The nitration of benzyl chloride to form 3-nitrobenzyl chloride.
Thioether Formation: The reaction of 3-nitrobenzyl chloride with a thiol to form 3-nitrobenzyl sulfide.
Cyclization: The cyclization of the intermediate with hydrazine to form the pyridazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl chloride can undergo nucleophilic substitution reactions to form various derivatives.
Cyclization: The formation of the pyridazine ring involves cyclization reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).
Nucleophiles: Thiols for thioether formation.
Cyclization Agents: Hydrazine for pyridazine ring formation.
Major Products
Reduction: 6-{[(3-Aminophenyl)methyl]sulfanyl}pyridazin-3-amine.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of nitro and sulfanyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The nitro group could undergo reduction to form reactive intermediates that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simple pyridazine ring without additional substituents.
Pyridazinone: A pyridazine ring with a carbonyl group at the 3-position.
3-Nitrobenzyl Chloride: A precursor used in the synthesis of the target compound.
Uniqueness
6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine is unique due to the combination of a nitro group, a sulfanyl group, and a pyridazine ring. This combination imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
CAS No. |
121041-55-2 |
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Molecular Formula |
C11H10N4O2S |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
6-[(3-nitrophenyl)methylsulfanyl]pyridazin-3-amine |
InChI |
InChI=1S/C11H10N4O2S/c12-10-4-5-11(14-13-10)18-7-8-2-1-3-9(6-8)15(16)17/h1-6H,7H2,(H2,12,13) |
InChI Key |
RLMGBQWCFIIFGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN=C(C=C2)N |
Origin of Product |
United States |
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